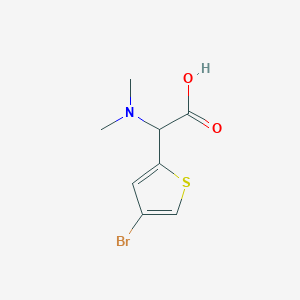

(4-Bromo-2-thienyl)(dimethylamino)acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

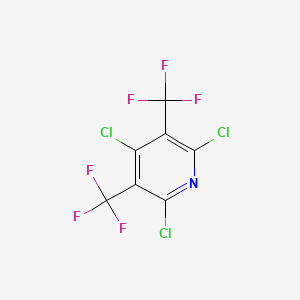

The IUPAC name for this compound is “(4-bromo-2-thienyl)(dimethylamino)acetic acid hydrochloride” and its InChI code is "1S/C8H10BrNO2S.ClH/c1-10(2)7(8(11)12)6-3-5(9)4-13-6;/h3-4,7H,1-2H3,(H,11,12);1H" .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that boronic acid-based linkages, such as boronic acid esters and boroxines, are distinguished by their quick exchange kinetics and the possibility of easy application in various polymer systems .Physical And Chemical Properties Analysis

The molecular weight of this compound is 300.6 .Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

The thiazole ring, which is part of the structure of (4-Bromo-2-thienyl)(dimethylamino)acetic acid hydrochloride, has been extensively studied for its antimicrobial properties . Thiazole derivatives are known to act as potent antimicrobial agents, targeting a variety of pathogens. This compound could be utilized in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Pharmaceutical Research: Drug Development

In pharmaceutical research, the thiazole ring is a key scaffold in drug development due to its bioactive properties . It contributes to the physicochemical and pharmacokinetic characteristics of drugs. The compound could be pivotal in the synthesis of new drugs with improved efficacy and reduced side effects.

Biological Activities: Anticancer Research

Thiazole derivatives, including (4-Bromo-2-thienyl)(dimethylamino)acetic acid hydrochloride, have shown promise in anticancer research . They can be designed to interact with specific cellular targets, potentially leading to the development of novel anticancer therapies.

Chemical Synthesis: Organic Synthesis Intermediate

This compound can serve as an intermediate in organic synthesis, particularly in the construction of complex molecules . Its reactive sites make it a versatile building block for synthesizing a wide range of organic compounds.

Material Science: Organic Semiconductors

Thiazole compounds have applications in material science, especially in the development of organic semiconductors . The electronic properties of the thiazole ring can be harnessed to create materials for use in electronic devices.

Analytical Chemistry: Chromatography

In analytical chemistry, (4-Bromo-2-thienyl)(dimethylamino)acetic acid hydrochloride could be used as a standard or a derivative for the analysis of thiophene compounds in complex mixtures using chromatographic techniques .

properties

IUPAC Name |

2-(4-bromothiophen-2-yl)-2-(dimethylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-10(2)7(8(11)12)6-3-5(9)4-13-6/h3-4,7H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTKMLHIAVXIEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC(=CS1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6327320.png)

![N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6327360.png)

![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)

![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)